1-Isocyano-2,3-dimethylbenzene
Overview
Description
1-Isocyano-2,3-dimethylbenzene, also known as 2,6-dimethylphenyl isocyanide, is an aromatic compound with the molecular formula C9H9N. It is characterized by the presence of an isocyanide group (-NC) attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions. This compound is known for its distinct chemical properties and has various applications in scientific research and industry .
Preparation Methods
1-Isocyano-2,3-dimethylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylaniline with chloroform and a base, such as potassium hydroxide, to form the corresponding isocyanide. The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Isocyano-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyanide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Cycloaddition: It can undergo cycloaddition reactions with alkenes or alkynes to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Isocyano-2,3-dimethylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-isocyano-2,3-dimethylbenzene involves covalent modification of essential metabolic enzymes. For instance, it can inhibit bacterial growth by targeting enzymes involved in fatty acid biosynthesis and the hexosamine pathway. The isocyanide group covalently binds to the active site cysteines of these enzymes, leading to functional inhibition and disruption of metabolic processes .
Comparison with Similar Compounds
1-Isocyano-2,3-dimethylbenzene can be compared with other similar compounds, such as:
2,6-Dimethylphenyl isocyanide: Similar in structure but with different substitution patterns.
4-Acetylphenyl isocyanate: Contains an acetyl group instead of methyl groups.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains trifluoromethyl groups, which significantly alter its reactivity and properties.
Properties
IUPAC Name |
1-isocyano-2,3-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALDXOCRXXUAHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+]#[C-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305997 | |
Record name | 1-Isocyano-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2980-86-1 | |
Record name | 1-Isocyano-2,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2980-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isocyano-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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